![molecular formula C13H13BrN2O4S2 B5348383 N'-[(5-bromo-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5348383.png)
N'-[(5-bromo-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(5-bromo-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide, commonly known as BTH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BTH belongs to the class of hydrazide derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The exact mechanism of action of BTH is not fully understood, but several studies have suggested that BTH exerts its biological effects by targeting multiple signaling pathways in cells. BTH has been shown to inhibit the activity of several enzymes involved in the regulation of cell growth and survival, including Akt, mTOR, and ERK. BTH has also been shown to modulate the activity of transcription factors such as NF-κB and STAT3, which are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
BTH has been shown to have several biochemical and physiological effects in cells and organisms. BTH has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. BTH has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. BTH has been shown to have anti-viral effects by inhibiting the replication of several viruses, including herpes simplex virus and human immunodeficiency virus.
実験室実験の利点と制限
One of the main advantages of BTH for lab experiments is its ability to selectively target cancer cells and induce apoptosis. BTH has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of BTH is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation of BTH is its relatively short half-life, which can limit its efficacy in vivo.
将来の方向性
There are several future directions for BTH research. One of the main directions is to further elucidate the mechanism of action of BTH and identify its molecular targets in cells. Another direction is to optimize the synthesis and formulation of BTH for in vivo applications. Additionally, further studies are needed to evaluate the efficacy and safety of BTH in animal models and clinical trials. Finally, BTH can be modified to improve its potency and selectivity for specific cancer types, making it a promising candidate for personalized cancer therapy.
合成法
The synthesis of BTH involves the reaction between 5-bromo-2-thiophenecarboxaldehyde and 2,5-dimethoxybenzenesulfonylhydrazide in the presence of a base catalyst such as triethylamine. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product. The yield of BTH is typically around 70-80%, and the compound can be purified by recrystallization from a suitable solvent.
科学的研究の応用
BTH has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of BTH is in the treatment of cancer. Several studies have shown that BTH can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. BTH has also been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of inflammatory and viral diseases.
特性
IUPAC Name |
N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S2/c1-19-9-3-5-11(20-2)12(7-9)22(17,18)16-15-8-10-4-6-13(14)21-10/h3-8,16H,1-2H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKFZUGNDJNIY-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NN=CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N/N=C\C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)
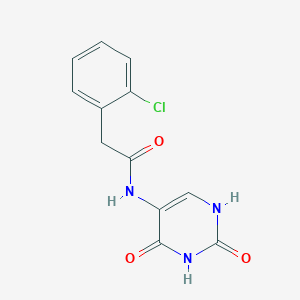
![4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5348310.png)
![3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5348311.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)
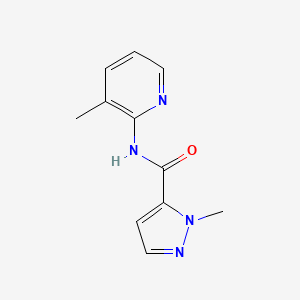
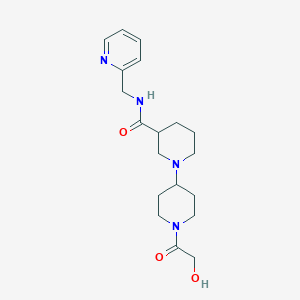
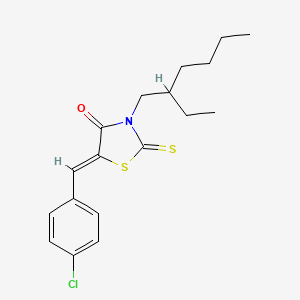
![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)
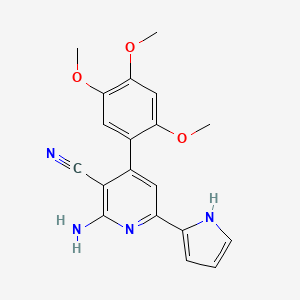
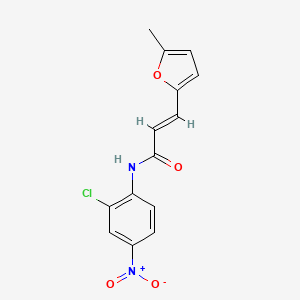
![ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)
![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5348397.png)
![6-[2-(4-sec-butoxy-3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5348402.png)